molecular formula C6H13Cl B13940190 1-Chlorohexane-D13

1-Chlorohexane-D13

Cat. No.: B13940190
M. Wt: 133.70 g/mol
InChI Key: MLRVZFYXUZQSRU-UTBWLCBWSA-N
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Description

1-Chlorohexane-D13 is a deuterated form of 1-Chlorohexane, where the hydrogen atoms are replaced with deuterium. This compound is part of the aliphatic saturated halogenated hydrocarbons group, with the chemical formula CD3(CD2)5Cl. Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic signatures .

Preparation Methods

1-Chlorohexane-D13 can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with deuterated hydrochloric acid or thionyl chloride. The reaction typically occurs under reflux conditions, where the hexyl alcohol is slowly added to the deuterated hydrochloric acid or thionyl chloride, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s high purity.

Chemical Reactions Analysis

1-Chlorohexane-D13 undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include potassium fluoride, ethylene glycol, benzene, and aluminum trichloride. The major products formed from these reactions are 1-Fluorohexane-D13, 1-Hexene-D13, and 2-Phenylhexane-D13.

Mechanism of Action

The mechanism of action of 1-Chlorohexane-D13 involves its interaction with molecular targets through substitution and dehydrochlorination reactions. The deuterium atoms in the compound provide increased stability and distinct spectroscopic signatures, allowing researchers to track its behavior in various reactions. The thermal decomposition of this compound to produce 1-Hexene-D13 and hydrogen chloride involves a two-stage, one-step reaction mechanism, featuring a slightly asynchronous process associated with the catalytic planar reaction center .

Comparison with Similar Compounds

1-Chlorohexane-D13 can be compared with other similar compounds such as:

  • 1-Fluorohexane-D13
  • 1-Bromohexane-D13
  • 1-Iodohexane-D13

These compounds share similar structures but differ in their halogen atoms, leading to variations in their reactivity and applications. This compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and increased stability .

Properties

Molecular Formula

C6H13Cl

Molecular Weight

133.70 g/mol

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane

InChI

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

MLRVZFYXUZQSRU-UTBWLCBWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl

Canonical SMILES

CCCCCCCl

Origin of Product

United States

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